N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide
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Overview
Description
N- [2- (1H-Benzimidazol-2-yl)ethyl]butanamide , is a chemical compound with the molecular formula C13H17N3O. It has an average mass of 231.294 Da and a monoisotopic mass of 231.137161 Da . The compound features a benzimidazole ring and a nitrobenzamide group.
Preparation Methods
Synthetic Routes: The synthetic preparation of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide involves the condensation of 2-(1H-benzimidazol-2-yl)ethanamine with 4-nitrobenzoyl chloride. The reaction proceeds under appropriate conditions to form the desired compound.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide can participate in various chemical reactions:
Reduction: Reduction of the nitro group to an amino group can be achieved using suitable reducing agents.
Substitution: The benzimidazole ring may undergo substitution reactions with electrophiles.
Other Transformations: Further functionalization, such as acylation or alkylation, is possible.
Common reagents include reducing agents (e.g., hydrogen gas, metal hydrides), acylating agents (e.g., acyl chlorides), and nucleophiles.
Scientific Research Applications
Chemistry::
Biology and Medicine::Comparison with Similar Compounds
While I don’t have direct information on similar compounds, benzimidazole derivatives share structural features. Researchers often compare them based on substituents, functional groups, and biological activities.
Properties
300821-02-7 | |
Molecular Formula |
C16H14N4O3 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C16H14N4O3/c21-16(11-5-7-12(8-6-11)20(22)23)17-10-9-15-18-13-3-1-2-4-14(13)19-15/h1-8H,9-10H2,(H,17,21)(H,18,19) |
InChI Key |
YRKQEVHZBYTOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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